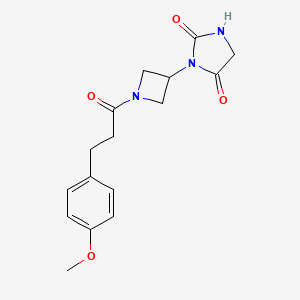

3-(1-(3-(4-Methoxyphenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-[3-(4-methoxyphenyl)propanoyl]azetidin-3-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4/c1-23-13-5-2-11(3-6-13)4-7-14(20)18-9-12(10-18)19-15(21)8-17-16(19)22/h2-3,5-6,12H,4,7-10H2,1H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFDOXBPGLMYDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)N2CC(C2)N3C(=O)CNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(1-(3-(4-Methoxyphenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 345.4 g/mol. The structure features an imidazolidine ring, an azetidine moiety, and a methoxyphenyl propanoyl side chain, which contribute to its unique biological profile.

The proposed mechanism of action involves interaction with specific enzymes and receptors. Preliminary studies suggest that this compound may inhibit certain inflammatory pathways and modulate cancer cell proliferation by targeting key molecular pathways involved in these processes .

Anticancer Activity

Recent research has highlighted the anticancer potential of similar compounds within this class. For instance, derivatives of azetidinones have shown significant activity against various cancer cell lines by inducing apoptosis and inhibiting cell migration . The imidazolidine structure may enhance this activity through improved binding affinity to target proteins.

Anti-inflammatory Properties

In vitro studies indicate that the compound exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. This suggests potential therapeutic applications in treating conditions such as arthritis or other inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study conducted on a series of azetidinone derivatives demonstrated that compounds structurally related to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The compounds were tested using MTT assays, revealing IC50 values in the low micromolar range, indicating potent anticancer activity .

Case Study 2: Inhibition of Inflammatory Markers

In another study, the compound was evaluated for its ability to inhibit nitric oxide production in RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS). Results showed a dose-dependent decrease in nitric oxide levels, suggesting that the compound effectively modulates inflammatory responses.

Research Findings

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology. Key areas of investigation include:

1. Anticancer Activity

- Research indicates that derivatives of imidazolidine compounds can induce apoptosis in various cancer cell lines. Studies have shown that these compounds can activate caspases and modulate signaling pathways involved in cell survival, leading to decreased viability in cancer cells .

2. Antimicrobial Properties

- Compounds similar to 3-(1-(3-(4-Methoxyphenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione have demonstrated significant antimicrobial activity against both bacterial and fungal strains. In vitro studies have reported efficacy against pathogens such as Escherichia coli and Staphylococcus aureus, with mechanisms involving disruption of cell wall synthesis .

3. Enzyme Inhibition

- This compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways related to inflammation and cancer progression. It has shown promise in inhibiting cyclooxygenase (COX) activity, which plays a crucial role in inflammatory responses .

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on breast cancer cell lines, revealing that it significantly reduced cell proliferation and induced apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Testing

In a comparative study, various derivatives were tested against standard bacterial strains. Results indicated that the presence of the methoxyphenyl group enhanced antimicrobial efficacy compared to similar compounds lacking this substituent .

Case Study 3: Enzyme Inhibition Assay

In vitro assays demonstrated that this compound effectively inhibited α-glucosidase activity, suggesting potential applications in managing diabetes by regulating blood sugar levels .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares structural features, molecular weights, and key properties of the target compound with related derivatives:

*Estimated based on structural analogs.

Key Observations:

- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃ in ) increase molecular weight and may alter electronic properties compared to electron-donating groups (e.g., -OCH₃) .

- Conjugation : Arylidene-substituted hydantoins () exhibit extended conjugation, improving UV absorption properties (e.g., UVA/UVB protection) but may reduce solubility .

Q & A

Basic: What are the standard synthetic routes for synthesizing 3-(1-(3-(4-Methoxyphenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione?

Methodological Answer:

The synthesis typically involves multi-step heterocyclic chemistry, such as:

- Condensation reactions : Hydrazine intermediates (e.g., N-arylidene derivatives) can undergo oxidative cyclization using reagents like sodium hypochlorite (NaOCl) in ethanol .

- Ring-closure strategies : For example, imidazolidine-2,4-dione cores are often formed via cyclization of urea derivatives or hydantoin precursors under basic conditions .

- Functionalization : Substituents like the 4-methoxyphenylpropanoyl group are introduced via nucleophilic acyl substitution or Friedel-Crafts acylation .

Advanced: How can researchers optimize reaction yields while adhering to green chemistry principles?

Methodological Answer:

- Solvent selection : Replace hazardous solvents with ethanol or water, as demonstrated in oxidative cyclizations using NaOCl .

- Catalyst-free conditions : Avoid transition metals by leveraging mild oxidants (e.g., NaOCl) or photochemical activation .

- Microwave-assisted synthesis : Reduce reaction times and improve efficiency for steps like hydrazone formation .

- In-line purification : Use extraction or alumina plugs to minimize solvent waste .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : and NMR identify substituent patterns and confirm azetidine/imidazolidine ring formation. Overlapping signals (e.g., methylene protons near 3.2–3.4 ppm) require high-resolution instruments .

- FT-IR : Detect carbonyl stretches (~1700 cm) and C-N vibrations (~1250 cm) to validate the dione and azetidine moieties .

- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns (e.g., loss of CO from the dione group) .

Advanced: How to resolve contradictory NMR data caused by dynamic stereochemistry or overlapping signals?

Methodological Answer:

- Variable-temperature NMR : Slow conformational exchange in azetidine or imidazolidine rings by cooling the sample (e.g., to –40°C) .

- 2D NMR techniques : Use HSQC, HMBC, or NOESY to assign ambiguous protons (e.g., diastereotopic methylene groups) .

- Deuteration : Replace exchangeable protons (e.g., NH in imidazolidine) with deuterium to simplify spectra .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks from volatile intermediates .

- Spill management : Neutralize acidic/basic residues with inert adsorbents (e.g., vermiculite) and avoid water flushing .

Advanced: What experimental designs assess the environmental fate of this compound?

Methodological Answer:

- Longitudinal studies : Monitor degradation in simulated environments (soil/water systems) over 6–12 months to evaluate hydrolysis/photolysis rates .

- Biotic/abiotic partitioning : Use HPLC-MS to quantify distribution in environmental matrices (e.g., sediment, biota) .

- QSAR modeling : Predict bioaccumulation potential based on logP values and topological polar surface area (TPSA) .

Basic: What in vitro assays evaluate its bioactivity?

Methodological Answer:

- Enzyme inhibition assays : Target kinases or hydrolases (e.g., cyclooxygenase) using fluorogenic substrates and kinetic readouts .

- Cytotoxicity screening : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .

- Receptor binding studies : Radioligand displacement assays (e.g., -labeled antagonists) for GPCR targets .

Advanced: How to design molecular docking studies for target interaction analysis?

Methodological Answer:

- Protein preparation : Retrieve target structures (e.g., kinases) from the PDB, optimize hydrogen bonding networks, and assign charge states .

- Ligand parametrization : Generate 3D conformers of the compound using software like Open Babel, accounting for azetidine ring puckering .

- Docking protocols : Use AutoDock Vina with flexible residues in the binding pocket and validate results with MD simulations (e.g., 100 ns trajectories) .

Basic: How to purify this compound from reaction mixtures?

Methodological Answer:

- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) for polar impurities .

- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) based on solubility profiles .

- HPLC : Apply reverse-phase C18 columns with acetonitrile/water mobile phases for high-purity isolates (>98%) .

Advanced: What strategies mitigate racemization during synthesis?

Methodological Answer:

- Chiral auxiliaries : Introduce temporary stereodirecting groups (e.g., Evans oxazolidinones) during azetidine formation .

- Low-temperature reactions : Perform nucleophilic substitutions at –78°C to retain configuration .

- Enzymatic resolution : Use lipases or esterases to separate enantiomers post-synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.